molecular formula C17H20O5 B015986 Murraxocin CAS No. 88478-44-8

Murraxocin

Cat. No.: B015986
CAS No.: 88478-44-8
M. Wt: 304.34 g/mol
InChI Key: GDLSTIJVZWVVPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Murraxocin can be synthesized through various chemical reactions involving coumarin derivatives. One common method involves the reaction of 7-methoxychromen-2-one with ethoxy-2-hydroxy-3-methylbut-3-enyl . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Murraxocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

Scientific Research Applications

Murraxocin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

    Biology: Studied for its role in inhibiting TRPV2 channels, which are involved in various physiological processes.

    Medicine: Investigated for its anti-inflammatory properties and potential use in treating conditions like chronic inflammation and pain.

    Industry: Utilized in the development of insecticides due to its insecticidal properties

Comparison with Similar Compounds

Murraxocin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel . Similar compounds include:

This compound stands out due to its specific molecular interactions with the TRPV2 channel, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSTIJVZWVVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921046
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113349-35-2
Record name Murraxocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Murraxocin on TRPV2 channels?

A1: this compound acts as a selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel []. This channel is involved in various physiological processes, including thermosensation, pain perception, and brown adipocyte differentiation. This compound inhibits the agonist-mediated activation of TRPV2, effectively reducing its activity []. Specifically, the (-) enantiomer (B304-1) exhibits an IC50 of 22.2 ± 7.8 μM, while the (+) enantiomer (B304-2) displays a more potent IC50 of 3.7 ± 0.7 μM [].

Q2: How does the structure of this compound relate to its activity on TRPV2 channels?

A2: Research suggests that the specific interactions of this compound enantiomers with the TRPV2 channel are crucial for their inhibitory activity. The residue Isoleucine 600 (I600) within the TRPV2 channel has been identified as a key binding site for these enantiomers []. This suggests that structural modifications around this interaction site could significantly influence the potency and selectivity of this compound analogs.

Q3: What is the significance of this compound's activity in brown adipocytes?

A3: this compound's ability to modulate TRPV2 activity in brown adipocytes holds potential therapeutic implications for metabolic disorders. Studies demonstrate that both enantiomers of this compound effectively reverse the inhibitory effect of TRPV2 agonists on brown adipocyte differentiation []. This finding highlights the possibility of targeting TRPV2 with this compound analogs to enhance brown adipocyte activity, potentially leading to novel therapeutic strategies for obesity and other metabolic diseases.

Q4: What are the potential applications of this compound based on current research?

A4: While still in the pre-clinical stage, this compound's selective inhibition of TRPV2 opens up several avenues for future research:

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